Thonzylamine

説明

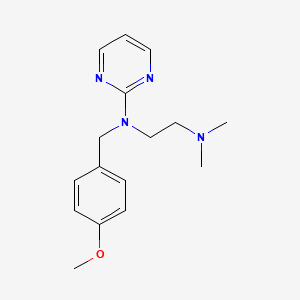

N'-[(4-methoxyphenyl)methyl]-N,N-dimethyl-N'-(2-pyrimidinyl)ethane-1,2-diamine is a member of methoxybenzenes.

This compound is an antihistamine and anticholinergic drug. It is available as combination products with [DB04837] or [DB00388] for temporary relief of symptoms of common cold, hay fever (allergic rhinitis) or other upper respiratory allergies.

This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 3 investigational indications.

major descriptor (72-84); file-maintained to PYRIMIDINES

See also: this compound Hydrochloride (active moiety of).

Structure

2D Structure

3D Structure

特性

IUPAC Name |

N'-[(4-methoxyphenyl)methyl]-N,N-dimethyl-N'-pyrimidin-2-ylethane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N4O/c1-19(2)11-12-20(16-17-9-4-10-18-16)13-14-5-7-15(21-3)8-6-14/h4-10H,11-13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GULNIHOSWFYMRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCN(CC1=CC=C(C=C1)OC)C2=NC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N4O | |

| Record name | THONZYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21108 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

63-56-9 (mono-hydrochloride) | |

| Record name | Thonzylamine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000091850 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID8043864 | |

| Record name | Thonzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8043864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Thonzylamine appears as an oily liquid. Used (in the form of the hydrochloride) as an antihistamine. | |

| Record name | THONZYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21108 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

Highly Soluble | |

| Record name | Thonzylamine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11235 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

91-85-0 | |

| Record name | THONZYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21108 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Thonzylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=91-85-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thonzylamine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000091850 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thonzylamine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11235 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Thonzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8043864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Thonzylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.913 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | THONZYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R79646H5Z8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Thonzylamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0240222 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

173-176 | |

| Record name | Thonzylamine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11235 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Foundational & Exploratory

Thonzylamine's Mechanism of Action on H1 Receptors: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to the Histamine H1 Receptor

The histamine H1 receptor is a G-protein coupled receptor (GPCR) integral to mediating type I hypersensitivity reactions.[3] Expressed in various tissues, including smooth muscle, vascular endothelium, and the central nervous system, the H1 receptor is a key target for anti-allergic therapies.[3] Upon binding of its endogenous ligand, histamine, the H1 receptor undergoes a conformational change, activating the Gq/11 family of G-proteins. This initiates a downstream signaling cascade involving phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC), leading to the physiological manifestations of an allergic response, such as vasodilation, increased vascular permeability, and smooth muscle contraction.[2]

Thonzylamine's Interaction with the H1 Receptor

This compound functions as a potent antagonist at the H1 receptor, competitively inhibiting the binding of histamine. By occupying the receptor's binding site, this compound prevents the initiation of the pro-inflammatory signaling cascade.

Inverse Agonism: A Deeper Mechanistic Insight

Beyond simple competitive antagonism, first-generation antihistamines like this compound are now understood to act as inverse agonists. H1 receptors exhibit a degree of constitutive activity, meaning they can signal to a basal level even in the absence of an agonist. While a neutral antagonist would block agonist binding without affecting this basal activity, an inverse agonist, such as this compound, stabilizes the inactive conformation of the receptor. This not only prevents histamine binding but also reduces the receptor's constitutive activity, leading to a more profound suppression of the allergic response.

Quantitative Pharmacological Profile

Table 1: H1 Receptor Binding Affinity of Representative First-Generation Antihistamines

| Compound | Radioligand | Preparation | Kᵢ (nM) |

| Mepyramine | [³H]mepyramine | HEK293T cells expressing human H1R | 0.03 µM (IC₅₀) |

| Diphenhydramine | [³H]Pyrilamine | Human H1 Receptor | 20 |

Note: Data for Mepyramine and Diphenhydramine are presented as representative examples of first-generation antihistamines due to the lack of publicly available, specific binding affinity data for this compound.

Table 2: Functional Antagonism at the H1 Receptor for a Representative First-Generation Antihistamine

| Compound | Assay Type | Cell Line | Agonist | IC₅₀ (nM) |

| Diphenhydramine | Arachidonic Acid Release | Neutrophils | Calcium ionophore (A23187) | >100,000 |

Note: Data for Diphenhydramine is presented as a representative example of a first-generation antihistamine due to the lack of publicly available, specific functional antagonism data for this compound.

Visualizing the Molecular Interactions and Experimental Processes

To further elucidate the mechanisms and methodologies discussed, the following diagrams, generated using the DOT language, provide visual representations of key pathways and workflows.

References

Thonzylamine Hydrochloride: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Review of its Chemical Structure, Properties, and Pharmacological Profile

Abstract

Thonzylamine hydrochloride is a first-generation antihistamine of the ethylenediamine class, recognized for its competitive antagonism of histamine H1 receptors. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and pharmacological characteristics. Detailed experimental protocols for the determination of key properties and a description of its synthesis are provided for researchers. Furthermore, the guide elucidates the mechanism of action through the histamine H1 receptor signaling pathway, visualized using a detailed diagram. This document is intended to serve as a valuable resource for scientists and professionals engaged in drug discovery and development.

Chemical Structure and Identification

This compound hydrochloride is the hydrochloride salt of this compound. Its chemical structure is characterized by a pyrimidine ring and a methoxy-substituted benzyl group linked by an ethylenediamine backbone.

Chemical Structure:

Table 1: Chemical Identification of this compound Hydrochloride

| Identifier | Value | Citation |

| IUPAC Name | N'-[(4-methoxyphenyl)methyl]-N,N-dimethyl-N'-pyrimidin-2-ylethane-1,2-diamine;hydrochloride | [1] |

| CAS Number | 63-56-9 | [1] |

| Molecular Formula | C₁₆H₂₃ClN₄O | [1] |

| SMILES | CN(C)CCN(CC1=CC=C(C=C1)OC)C2=NC=CC=N2.Cl | [1] |

| InChI Key | HRYJPHOTGFERGT-UHFFFAOYSA-N | [1] |

Physicochemical Properties

This compound hydrochloride is a white crystalline powder. A summary of its key physicochemical properties is presented in Table 2.

Table 2: Physicochemical Properties of this compound Hydrochloride

| Property | Value | Citation |

| Molecular Weight | 322.83 g/mol | |

| Melting Point | 173-176 °C | |

| Solubility | Freely soluble in water; soluble in alcohol and chloroform; practically insoluble in ether. | |

| pKa (Strongest Basic) | 8.62 (Predicted) | |

| LogP | 2.4 (Predicted) | |

| Appearance | White crystalline powder with a faint odor. | |

| pH (2% aqueous solution) | 5.1-5.7 |

Experimental Protocols

Synthesis of this compound Hydrochloride

A representative synthesis of this compound hydrochloride involves the reaction of 2-((p-methoxybenzyl)amino)pyrimidine with sodamide, followed by treatment with 2-(dimethylamino)ethyl chloride.

Experimental Workflow for this compound Synthesis

Caption: Synthetic route to this compound Hydrochloride.

Determination of Melting Point

The melting point of this compound hydrochloride can be determined using the capillary melting point method.

Methodology:

-

A small, finely powdered sample of this compound hydrochloride is packed into a capillary tube, sealed at one end.

-

The capillary tube is placed in a melting point apparatus.

-

The sample is heated at a controlled rate.

-

The temperature at which the substance begins to melt and the temperature at which it becomes completely liquid are recorded as the melting range.

Determination of Solubility

The solubility of this compound hydrochloride in various solvents can be determined using the shake-flask method.

Methodology:

-

An excess amount of this compound hydrochloride is added to a known volume of the solvent (e.g., water, ethanol, chloroform, ether) in a sealed flask.

-

The flask is agitated at a constant temperature until equilibrium is reached.

-

The solution is filtered to remove undissolved solid.

-

The concentration of this compound hydrochloride in the filtrate is determined using a suitable analytical method, such as UV-Vis spectrophotometry.

Determination of pKa

The pKa of this compound hydrochloride can be determined by potentiometric titration.

Methodology:

-

A standard solution of this compound hydrochloride is prepared in water.

-

The solution is titrated with a standard solution of a strong base (e.g., NaOH).

-

The pH of the solution is measured after each addition of the titrant using a calibrated pH meter.

-

A titration curve (pH vs. volume of titrant) is plotted.

-

The pKa is determined from the pH at the half-equivalence point.

Pharmacology

This compound is a first-generation antihistamine with anticholinergic properties. It is used for the symptomatic relief of allergic conditions such as hay fever and urticaria.

Mechanism of Action: Histamine H1 Receptor Signaling Pathway

This compound hydrochloride exerts its therapeutic effect by acting as a competitive antagonist at the histamine H1 receptor. Histamine, a key mediator in allergic reactions, normally binds to H1 receptors, which are G-protein coupled receptors (GPCRs). This binding activates the Gq alpha subunit, initiating a signaling cascade.

Activation of Gq leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses to the endoplasmic reticulum, where it binds to IP3 receptors, causing the release of intracellular calcium (Ca²⁺). DAG, along with the increased intracellular Ca²⁺, activates protein kinase C (PKC). This signaling pathway ultimately leads to the physiological effects of histamine, such as smooth muscle contraction, increased vascular permeability, and sensory nerve stimulation.

This compound, by blocking the binding of histamine to the H1 receptor, prevents the initiation of this signaling cascade, thereby antagonizing the effects of histamine and alleviating allergic symptoms.

Caption: this compound HCl antagonism of the H1 receptor pathway.

Conclusion

This compound hydrochloride remains a relevant compound for study within the field of medicinal chemistry and pharmacology. This technical guide has provided a detailed summary of its chemical and physical properties, along with methodologies for their determination. The elucidation of its mechanism of action through the histamine H1 receptor signaling pathway offers a clear understanding of its therapeutic effects. The information presented herein is intended to support further research and development efforts involving this and related antihistaminic agents.

References

Synthesis Pathway of Thonzylamine Base: A Technical Guide

Thonzylamine, an antihistamine of the ethylenediamine class, is synthesized through a two-step process involving the formation of a sodium salt intermediate followed by an alkylation reaction. This guide provides an in-depth overview of the synthesis pathway, including a detailed experimental protocol and quantitative data derived from the foundational patent literature.

I. Overview of the Synthesis Pathway

The synthesis of this compound base proceeds via the following key steps:

-

Formation of the Sodium Salt: The synthesis begins with the deprotonation of the secondary amine in 2-(p-methoxybenzyl-amino)-pyrimidine using a strong base, typically sodium amide (NaNH₂). This reaction forms the corresponding sodium salt, an essential intermediate for the subsequent step. The reaction is typically carried out in an anhydrous, non-polar solvent such as toluene, and the completion of the salt formation is indicated by the cessation of ammonia (NH₃) evolution.

-

Alkylation: The sodium salt of 2-(p-methoxybenzyl-amino)-pyrimidine is then reacted with N,N-dimethyl-2-chloroethylamine. In this nucleophilic substitution reaction, the nitrogen anion of the pyrimidine derivative attacks the electrophilic carbon of the chloroethylamine, displacing the chloride ion and forming the this compound base. The final product is then isolated and purified.

The overall reaction is a classic example of N-alkylation of an amine, facilitated by the increased nucleophilicity of the amine upon conversion to its sodium salt.

II. Visualization of the Synthesis Pathway

The logical flow of the this compound synthesis can be visualized as a two-step process, starting from the initial reactants and proceeding through the key intermediate to the final product.

Caption: Logical workflow for the synthesis of this compound base.

III. Quantitative Data

The following table summarizes the quantitative data for the synthesis of this compound hydrochloride as described in U.S. Patent 2,465,865.[1] The synthesis of the free base is an integral part of this process before its conversion to the hydrochloride salt.

| Reactant / Product | Chemical Formula | Molecular Weight ( g/mol ) | Moles | Mass (g) |

| 2-(p-methoxybenzyl-amino)-pyrimidine | C₁₂H₁₃N₃O | 215.25 | 0.1 | 21.5 |

| Sodium Amide | NaNH₂ | 39.01 | 0.1 | 3.9 |

| N,N-dimethyl-2-chloroethylamine | C₄H₁₀ClN | 107.58 | 0.1 | 10.7 |

| This compound Hydrochloride (Final Product) | C₁₆H₂₃ClN₄O | 322.83 | - | 25.0 |

| Yield of this compound Hydrochloride | 77.5% |

IV. Experimental Protocol

The following experimental protocol is adapted from the procedure described in U.S. Patent 2,465,865 for the synthesis of 2-(p-methoxybenzyl, dimethylamino-ethyl) aminopyrimidine (this compound) and its subsequent conversion to the hydrochloride salt.[1]

Materials:

-

2-(p-methoxybenzyl-amino)-pyrimidine (21.5 g, 0.1 mole)

-

Sodium amide (3.9 g, 0.1 mole)

-

N,N-dimethyl-2-chloroethylamine (10.7 g, 0.1 mole)

-

Toluene (anhydrous)

-

Water

-

Hydrochloric acid

-

Sodium hydroxide solution

-

Isopropyl ether

Procedure:

-

Salt Formation:

-

A mixture of 21.5 g (0.1 mole) of 2-(p-methoxybenzyl-amino)-pyrimidine and 3.9 g (0.1 mole) of sodium amide in 150 cc of dry toluene is heated in a flask equipped with a reflux condenser.

-

The mixture is refluxed until the evolution of ammonia ceases, indicating the complete formation of the sodium salt.

-

-

Alkylation Reaction:

-

To the resulting suspension of the sodium salt, 10.7 g (0.1 mole) of N,N-dimethyl-2-chloroethylamine is added.

-

The reaction mixture is then refluxed for an additional four hours.

-

-

Isolation and Purification of this compound Base:

-

After cooling, the reaction mixture is treated with 100 cc of water.

-

The toluene layer is separated and the aqueous layer is extracted with toluene.

-

The combined toluene extracts are then extracted with dilute hydrochloric acid.

-

The acidic extract is made alkaline with a sodium hydroxide solution, which causes the precipitation of the free base, 2-(p-methoxybenzyl, dimethylamino-ethyl) aminopyrimidine (this compound), as an oil.

-

The oily base is extracted with a suitable solvent, and the solvent is subsequently removed. The crude base can be purified by distillation under reduced pressure.

-

-

Formation of this compound Hydrochloride (Optional, for stable salt form):

-

The purified this compound base is dissolved in isopropyl ether.

-

A stream of dry hydrogen chloride gas is passed through the solution.

-

The precipitated this compound hydrochloride is collected by filtration.

-

The crude salt is then recrystallized from a suitable solvent to yield the pure product. The patent reports a yield of 25.0 g (77.5%) of the hydrochloride salt with a melting point of 173-175° C.[1]

-

This detailed guide provides researchers and drug development professionals with the core technical information required to understand and replicate the synthesis of this compound base. The provided pathway, quantitative data, and experimental protocol are based on established and patented chemical processes.

References

The Pharmacodynamics of First-Generation Ethylenediamine Antihistamines: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacodynamics of first-generation ethylenediamine antihistamines. This class of drugs, while older, remains relevant for its potent antihistaminic effects and serves as a benchmark for the development of newer, more selective agents. This document details their mechanism of action, receptor binding profiles, and functional effects, supported by quantitative data, detailed experimental methodologies, and visual pathway diagrams.

Core Mechanism of Action: Histamine H1 Receptor Inverse Agonism

First-generation ethylenediamine antihistamines, including mepyramine (pyrilamine), tripelennamine, antazoline, and chloropyramine, exert their primary therapeutic effect by acting as inverse agonists at the histamine H1 receptor. The H1 receptor is a G-protein coupled receptor (GPCR) that, upon binding to its endogenous ligand histamine, activates the Gq/11 signaling cascade. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium, while DAG activates protein kinase C (PKC), culminating in various physiological responses such as smooth muscle contraction, increased vascular permeability, and sensory nerve stimulation, which are characteristic of an allergic reaction.

As inverse agonists, these antihistamines bind to the H1 receptor and stabilize it in an inactive conformation, thereby reducing its basal activity and competitively inhibiting histamine binding. This action effectively blocks the downstream signaling cascade, leading to the alleviation of allergic symptoms.

Receptor Binding Affinities

The affinity of first-generation ethylenediamine antihistamines for the histamine H1 receptor, as well as their off-target binding to other receptors, such as muscarinic acetylcholine receptors, is a key determinant of their therapeutic efficacy and side-effect profile. The binding affinities are typically quantified by the inhibition constant (Ki), with a lower Ki value indicating a higher binding affinity.

| Drug | Receptor | Tissue/System | Radioligand | Ki (nM) |

| Mepyramine | Histamine H1 | Bovine Cerebral Cortex | [³H]mepyramine | 4.6 |

| Muscarinic | Bovine Cerebral Cortex | [³H]QNB | 3,600[1] | |

| Tripelennamine | Muscarinic (Hm2) | Cloned Human (CHO-K1 cells) | - | 0.27[2] |

| Antazoline | Histamine H1 | - | - | - |

| Muscarinic | - | - | - | |

| Chloropyramine | Histamine H1 | - | - | - |

| Muscarinic | - | - | - |

Functional Assays of Antihistaminic Activity

The in vitro and in vivo functional activities of ethylenediamine antihistamines are crucial for understanding their potency and clinical effects. Key assays include the guinea pig ileum contraction assay and the histamine-induced wheal and flare test in humans.

Guinea Pig Ileum Contraction Assay

This classic in vitro assay measures the ability of an antagonist to inhibit histamine-induced smooth muscle contraction. The potency of the antagonist is often expressed as a pA2 value, which is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.

| Drug | pA2 Value |

| Mepyramine | 9.18 - 10.15[3][4] |

| Tripelennamine | - |

| Antazoline | - |

| Chloropyramine | - |

pA2 values for Tripelennamine, Antazoline, and Chloropyramine from comparable guinea pig ileum assays were not found in the searched literature.

Inhibition of Histamine-Induced Wheal and Flare

This in vivo human model assesses the ability of an antihistamine to suppress the cutaneous allergic reaction induced by intradermal histamine injection. The reduction in the size of the wheal (swelling) and flare (redness) is a measure of the drug's antihistaminic effect.

Quantitative, directly comparable data for the percentage of inhibition of wheal and flare for all four ethylenediamine antihistamines from a single study were not available. However, first-generation antihistamines are well-documented to be effective in this model.

Signaling Pathways and Experimental Workflows

To visualize the complex interactions and experimental procedures discussed, the following diagrams are provided in the DOT language for Graphviz.

Caption: Histamine H1 Receptor Signaling Pathway and its Inhibition.

Caption: Workflow for a Radioligand Binding Assay to Determine Ki.

Caption: Workflow for the Guinea Pig Ileum Contraction Assay.

Detailed Experimental Protocols

Radioligand Binding Assay for H1 and Muscarinic Receptors

Objective: To determine the binding affinity (Ki) of ethylenediamine antihistamines for histamine H1 and muscarinic receptors.

Materials:

-

Cell membranes expressing the receptor of interest (e.g., from bovine cerebral cortex or transfected cell lines).

-

Radioligand: [³H]mepyramine for H1 receptors; [³H]quinuclidinyl benzilate ([³H]QNB) for muscarinic receptors.

-

Unlabeled antihistamines (test compounds).

-

Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Filtration apparatus.

-

Scintillation counter and fluid.

Protocol:

-

Membrane Preparation: Homogenize the tissue or cells in a suitable buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the incubation buffer.

-

Incubation: In assay tubes, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the unlabeled antihistamine. Include tubes with excess unlabeled ligand to determine non-specific binding and tubes with only radioligand and membranes for total binding.

-

Equilibration: Incubate the tubes at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

-

Separation: Rapidly filter the contents of each tube through glass fiber filters to separate the bound radioligand from the free radioligand. Wash the filters with ice-cold buffer to remove any unbound ligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the unlabeled antihistamine concentration to determine the IC50 (the concentration of the drug that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Guinea Pig Ileum Contraction Assay

Objective: To determine the functional antagonist potency (pA2) of ethylenediamine antihistamines at the H1 receptor.

Materials:

-

Guinea pig.

-

Organ bath with an isometric transducer.

-

Physiological salt solution (e.g., Tyrode's solution), aerated with 95% O2/5% CO2 and maintained at 37°C.

-

Histamine dihydrochloride solutions.

-

Ethylenediamine antihistamine solutions.

Protocol:

-

Tissue Preparation: Humanely euthanize a guinea pig and isolate a segment of the terminal ileum. Clean the segment and mount it in the organ bath containing the physiological salt solution.

-

Equilibration: Allow the tissue to equilibrate under a small resting tension until a stable baseline is achieved.

-

Control Concentration-Response Curve: Add histamine to the organ bath in a cumulative manner, increasing the concentration stepwise, and record the resulting contractile responses until a maximal response is achieved.

-

Washing: Thoroughly wash the tissue with fresh physiological salt solution to allow it to return to the baseline resting state.

-

Antagonist Incubation: Add a known concentration of the ethylenediamine antihistamine to the organ bath and allow it to incubate with the tissue for a predetermined period.

-

Second Concentration-Response Curve: In the presence of the antagonist, repeat the cumulative addition of histamine and record the contractile responses.

-

Data Analysis: Plot the contractile response against the logarithm of the histamine concentration for both curves. Determine the EC50 values (the concentration of histamine that produces 50% of the maximal response) for histamine alone and in the presence of the antagonist. The dose ratio (the ratio of the EC50 in the presence of the antagonist to the EC50 in its absence) is calculated. By repeating this procedure with several concentrations of the antagonist, a Schild plot can be constructed to determine the pA2 value.

Conclusion

The first-generation ethylenediamine antihistamines are potent inverse agonists of the histamine H1 receptor. Their pharmacodynamic profile is characterized by high affinity for the H1 receptor, leading to effective antagonism of histamine-mediated allergic responses. However, their clinical utility is often limited by their sedative effects, due to their ability to cross the blood-brain barrier, and anticholinergic side effects resulting from off-target binding to muscarinic receptors. A thorough understanding of their pharmacodynamics, including quantitative measures of receptor binding and functional activity, is essential for the rational design and development of new antihistamines with improved selectivity and safety profiles. This guide provides a foundational resource for researchers and professionals in the field of drug development to this end.

References

- 1. Antimuscarinic effects of antihistamines: quantitative evaluation by receptor-binding assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Binding profile of the selective muscarinic receptor antagonist tripitramine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Antihistaminic activity of pulegone on the guinea-pig ileum - PubMed [pubmed.ncbi.nlm.nih.gov]

Thonzylamine: A Technical Review of its Anticholinergic and Sedative Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thonzylamine is a first-generation ethylenediamine derivative antihistamine that has been utilized in combination with other medications for the symptomatic relief of the common cold, hay fever, and other upper respiratory allergies.[1] As with many first-generation antihistamines, this compound exhibits notable anticholinergic and sedative side effects.[1] These properties stem from its interaction with muscarinic acetylcholine receptors and histamine H1 receptors in the central nervous system. This technical guide provides an in-depth analysis of the research into the anticholinergic and sedative effects of this compound, focusing on the underlying mechanisms, experimental methodologies for their evaluation, and a structured presentation of relevant data. Due to the limited availability of specific quantitative data for this compound in publicly accessible literature, this guide will utilize illustrative data from other first-generation antihistamines to demonstrate key concepts and experimental outcomes.

Core Mechanisms of Action

This compound's pharmacological effects are primarily attributed to its antagonism of two key receptor types:

-

Histamine H1 Receptors: By competitively inhibiting the binding of histamine to H1 receptors, this compound mitigates the classic allergic responses, such as vasodilation, increased vascular permeability, and itching.[1] Its sedative effects are a direct consequence of its ability to cross the blood-brain barrier and block H1 receptors in the central nervous system (CNS).[2] Histaminergic neurons in the tuberomammillary nucleus of the hypothalamus play a crucial role in maintaining wakefulness, and their inhibition by first-generation antihistamines leads to sedation.[3]

-

Muscarinic Acetylcholine Receptors: this compound also acts as an antagonist at muscarinic acetylcholine receptors. This anticholinergic activity is responsible for side effects such as dry mouth, blurred vision, urinary retention, and constipation. The interaction with muscarinic receptors, particularly the M1 subtype, within the CNS can also contribute to cognitive impairment and drowsiness.

Quantitative Analysis of Receptor Binding and Antagonist Potency

The affinity of a drug for its receptor is a critical determinant of its potency. This is typically quantified by the inhibition constant (Ki), which represents the concentration of the drug required to occupy 50% of the receptors in vitro. A lower Ki value indicates a higher binding affinity. The functional potency of an antagonist is often expressed as the pA2 value, which is the negative logarithm of the molar concentration of an antagonist that produces a two-fold rightward shift in the agonist's concentration-response curve.

Table 1: Illustrative Histamine H1 Receptor Binding Affinities (Ki) of First-Generation Antihistamines

| Antihistamine | Receptor Source | Radioligand | Ki (nM) | Reference |

| Diphenhydramine | Human H1 Receptor | [3H]pyrilamine | 3.1 | |

| Chlorpheniramine | Bovine Cerebral Cortex | [3H]pyrilamine | 1.4 | |

| Promethazine | Bovine Cerebral Cortex | [3H]pyrilamine | 0.8 |

Table 2: Illustrative Muscarinic Receptor Binding Affinities (Ki) of First-Generation Antihistamines

| Antihistamine | Receptor Source | Radioligand | Ki (nM) | Reference |

| Diphenhydramine | Bovine Cerebral Cortex | [3H]quinuclidinyl benzilate | 130 | |

| Promethazine | Bovine Cerebral Cortex | [3H]quinuclidinyl benzilate | 22 | |

| Cyproheptadine | Bovine Cerebral Cortex | [3H]quinuclidinyl benzilate | 9.0 |

Experimental Protocols

The investigation of anticholinergic and sedative effects of compounds like this compound involves a combination of in vitro and in vivo experimental approaches.

In Vitro Assays for Anticholinergic Activity

1. Radioligand Binding Assay for Muscarinic Receptor Affinity:

This assay directly measures the affinity of a test compound for muscarinic receptors.

-

Objective: To determine the inhibition constant (Ki) of the test compound for muscarinic receptor subtypes (M1-M5).

-

Materials:

-

Membrane preparations from tissues or cells expressing muscarinic receptors (e.g., bovine cerebral cortex, cultured cells transfected with specific receptor subtypes).

-

A radiolabeled muscarinic antagonist (e.g., [3H]quinuclidinyl benzilate ([3H]QNB) or [3H]N-methylscopolamine ([3H]NMS)).

-

The test compound (e.g., this compound) at various concentrations.

-

Incubation buffer, glass fiber filters, and a scintillation counter.

-

-

Procedure:

-

Incubate the membrane preparation with a fixed concentration of the radioligand in the presence of varying concentrations of the test compound.

-

Allow the binding to reach equilibrium.

-

Separate the receptor-bound radioligand from the free radioligand by rapid filtration through glass fiber filters.

-

Quantify the radioactivity trapped on the filters using a scintillation counter.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting competition curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

2. Functional Assay for Cholinergic Antagonism (Schild Analysis):

This assay assesses the functional potency of an antagonist by measuring its ability to inhibit the response of a tissue to a cholinergic agonist.

-

Objective: To determine the pA2 value of the test compound.

-

Materials:

-

Isolated tissue preparations containing smooth muscle with muscarinic receptors (e.g., guinea pig ileum, rat urinary bladder).

-

A cholinergic agonist (e.g., acetylcholine, carbachol).

-

The test compound (e.g., this compound) at various concentrations.

-

An organ bath setup with a force transducer to measure muscle contraction.

-

-

Procedure:

-

Mount the isolated tissue in an organ bath containing a physiological salt solution.

-

Generate a cumulative concentration-response curve for the cholinergic agonist.

-

Wash the tissue and allow it to recover.

-

Incubate the tissue with a fixed concentration of the test compound (antagonist).

-

Generate a second cumulative concentration-response curve for the agonist in the presence of the antagonist.

-

Repeat steps 3-5 with increasing concentrations of the antagonist.

-

Calculate the dose ratio (the ratio of the EC50 of the agonist in the presence of the antagonist to the EC50 in the absence of the antagonist) for each antagonist concentration.

-

Construct a Schild plot (log(dose ratio - 1) vs. log[antagonist concentration]). The x-intercept of the regression line provides the pA2 value.

-

In Vivo and Clinical Assessment of Sedative Effects

1. Animal Models of Sedation:

Various behavioral tests in rodents are used to screen for the sedative properties of drugs.

-

Objective: To assess the sedative-hypnotic effects of the test compound.

-

Examples of Assays:

-

Locomotor Activity Test: Measures the reduction in spontaneous movement in an open field.

-

Rota-rod Test: Assesses motor coordination and impairment.

-

Potentiation of Hypnotics: Measures the ability of the test compound to prolong the sleeping time induced by a hypnotic agent like pentobarbital.

-

2. Human Psychomotor and Cognitive Performance Tests:

These tests are crucial for quantifying the sedative effects of antihistamines in a clinical setting.

-

Objective: To objectively measure the impairment of cognitive and psychomotor functions.

-

Examples of Tests:

-

Critical Flicker Fusion Test (CFFT): Measures CNS arousal.

-

Choice Reaction Time (CRT): Assesses attention and sensorimotor speed.

-

Digit Symbol Substitution Test (DSST): Evaluates cognitive function, including attention and processing speed.

-

Tracking Tasks: Measure hand-eye coordination.

-

3. Subjective Sedation Scales:

Self-reported measures are used to gauge the subject's perception of sleepiness.

-

Objective: To subjectively quantify the level of sedation.

-

Examples of Scales:

-

Stanford Sleepiness Scale (SSS): A 7-point scale where subjects rate their level of sleepiness.

-

Visual Analog Scale (VAS) for Sedation: A continuous line where subjects mark their perceived level of sleepiness between "not at all sleepy" and "extremely sleepy".

-

4. Positron Emission Tomography (PET) Imaging of H1 Receptor Occupancy:

PET is a powerful neuroimaging technique that allows for the direct in vivo quantification of receptor occupancy in the human brain.

-

Objective: To measure the percentage of histamine H1 receptors in the brain that are occupied by the test compound at a given dose.

-

Methodology:

-

A radiolabeled ligand for the H1 receptor (e.g., [11C]doxepin) is administered intravenously to the subject.

-

The distribution of the radioligand in the brain is measured using a PET scanner.

-

A baseline scan is performed without the test drug.

-

The test compound is administered, and a second PET scan is performed at the time of expected peak plasma concentration.

-

The H1 receptor occupancy is calculated by comparing the binding potential of the radioligand in the baseline and post-drug scans.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.

Anticholinergic Signaling Pathway Blockade by this compound.

Mechanism of this compound-Induced Sedation via H1 Receptor Blockade.

Experimental Workflow for Assessing Anticholinergic Activity.

Experimental Workflow for Assessing Sedative Effects.

Conclusion

This compound, as a first-generation antihistamine, possesses significant anticholinergic and sedative properties due to its antagonism of muscarinic and histamine H1 receptors, respectively. While specific quantitative binding and potency data for this compound are scarce in the available literature, the established methodologies for characterizing these effects in other antihistamines provide a robust framework for its evaluation. Radioligand binding assays and functional antagonism studies are essential for quantifying its anticholinergic profile, while a combination of animal behavioral models, human psychomotor and cognitive tests, subjective scales, and advanced neuroimaging techniques like PET is necessary to fully characterize its sedative liability. A comprehensive understanding of these properties is critical for the safe and effective use of this compound-containing products and for the development of new antihistamines with improved safety profiles. Further research to generate specific quantitative data for this compound would be invaluable for a more complete risk-benefit assessment.

References

A Comprehensive Technical Guide to Thonzylamine Hydrochloride: Molecular Formula, Weight, and Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core molecular and physical characteristics of Thonzylamine hydrochloride (CAS Number: 63-56-9).[1][2] An antihistamine and anticholinergic agent, this compound hydrochloride has been utilized in pharmaceutical formulations for its therapeutic effects.[3][4][5] This document consolidates key quantitative data, outlines a cited experimental protocol for its synthesis, and presents a visual representation of its chemical synthesis workflow.

Core Chemical and Physical Data

This compound hydrochloride is a white crystalline powder with a faint odor. It is characterized by its solubility in water, alcohol, and chloroform. The following table summarizes its key quantitative properties, providing a foundational dataset for research and development activities.

| Property | Value |

| Molecular Formula | C₁₆H₂₃ClN₄O or C₁₆H₂₂N₄O·HCl |

| Molecular Weight | 322.83 g/mol |

| Monoisotopic Mass | 322.1560391 Da |

| CAS Registry Number | 63-56-9 |

| IUPAC Name | N'-[(4-methoxyphenyl)methyl]-N,N-dimethyl-N'-pyrimidin-2-ylethane-1,2-diamine;hydrochloride |

| Melting Point | 173-176 °C |

| pH (2% aqueous solution) | 5.1 - 5.7 |

| Percent Composition | C: 59.53%, H: 7.18%, Cl: 10.98%, N: 17.35%, O: 4.96% |

Experimental Protocol: Chemical Synthesis

A documented method for the preparation of this compound involves the reaction of the sodium salt of 2-(p-methoxybenzyl)aminopyrimidine with N,N-dimethyl-2-chloroethylamine. This synthesis is detailed in U.S. Patent 2,465,865.

Methodology:

-

Formation of the Sodium Salt: The initial step involves the preparation of the sodium salt of 2-(p-methoxybenzyl)aminopyrimidine. This is typically achieved by reacting 2-(p-methoxybenzyl)aminopyrimidine with a strong sodium-containing base, such as sodium amide or sodium hydride, in an appropriate inert solvent. The hydrogen on the secondary amine is abstracted, forming the sodium salt.

-

Nucleophilic Substitution Reaction: The resulting sodium salt of 2-(p-methoxybenzyl)aminopyrimidine is then treated with N,N-dimethyl-2-chloroethylamine. The anionic nitrogen of the sodium salt acts as a nucleophile, attacking the electrophilic carbon of the chloroethylamine and displacing the chloride ion.

-

Formation of this compound Free Base: This substitution reaction yields the free base form of this compound, which exists as an oily liquid.

-

Conversion to Hydrochloride Salt: To obtain the stable, crystalline hydrochloride salt, the this compound free base is dissolved in a suitable organic solvent and treated with hydrochloric acid (HCl). The acid-base reaction results in the precipitation of this compound hydrochloride, which can then be isolated and purified through standard techniques such as filtration and recrystallization.

Visualization of Synthesis Workflow

The following diagram illustrates the logical workflow of the chemical synthesis of this compound hydrochloride as described in the experimental protocol.

Caption: Synthesis workflow for this compound Hydrochloride.

References

Crystallographic Analysis of Thonzylamine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the crystallographic data and experimental protocols for Thonzylamine hydrochloride (C₁₆H₂₃N₄O⁺·Cl⁻). The information presented is compiled from a definitive single-crystal X-ray diffraction study, offering crucial structural insights for researchers in pharmacology and drug development. This compound is an antihistamine and anticholinergic agent, and understanding its three-dimensional structure is fundamental for correlating its molecular conformation with its biological activity.[1][2]

Crystallographic Data Summary

The crystallographic data for this compound hydrochloride has been determined through single-crystal X-ray analysis.[1] The compound crystallizes in the orthorhombic system, and the structure was solved using the heavy-atom method.[1] Key quantitative data are summarized in the table below for clear reference and comparison.

| Parameter | Value |

| Chemical Formula | C₁₆H₂₃N₄O⁺·Cl⁻ |

| Molecular Weight (Mr) | 322.84 |

| Crystal System | Orthorhombic |

| Space Group | Pca2₁ |

| Unit Cell Dimensions | |

| a | 9.916(3) Å |

| b | 15.722(3) Å |

| c | 10.840(8) Å |

| Unit Cell Volume (V) | 1690(2) ų |

| Molecules per Unit Cell (Z) | 4 |

| Calculated Density (Dx) | 1.27 Mg m⁻³ |

| Radiation Wavelength (λ) | 0.71073 Å (Mo Kα) |

| Absorption Coefficient (μ) | 0.231 mm⁻¹ |

| Temperature (T) | 293(1) K |

| Final R-factor | 0.042 for 2218 observed reflections |

Experimental Protocols

The following sections detail the methodologies employed in the crystallographic study of this compound hydrochloride.[1]

Crystal Growth

Colorless crystals of this compound hydrochloride were grown from a methanol solution by slow evaporation at room temperature. A suitable crystal for data collection, with approximate dimensions of 0.45 x 0.32 x 0.70 mm, was obtained by cutting a larger plate.

Data Collection

The crystallographic data were collected at 293 K. Of the 2578 unique reflections measured, 2218 with I > 3σ(I) were considered observed and were used in the subsequent structure solution and refinement calculations.

Structure Solution and Refinement

The crystal structure was solved by the heavy-atom method. The initial positions of the chloride ion were determined from a three-dimensional Patterson synthesis. The coordinates of the non-hydrogen atoms were then located from a subsequent Fourier map.

Hydrogen atoms were included in the refinement at geometrically idealized positions (C-H and N-H distances of 0.95 Å) with an overall isotropic temperature factor. The refinement process converged with a final R-factor of 0.042 and a weighted R-factor (wR) of 0.061. The cation is protonated at the terminal dimethylamino group and forms a hydrogen bond with the chloride ion (N···Cl distance of 3.031(3) Å).

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow from sample preparation to the final determination of the crystal structure.

References

A Comprehensive Technical Guide to the Solubility of Thonzylamine

This technical guide provides an in-depth overview of the solubility of thonzylamine in various aqueous and organic solvents. Designed for researchers, scientists, and professionals in drug development, this document compiles quantitative solubility data, details relevant experimental methodologies, and illustrates the underlying mechanism of action through signaling pathway diagrams.

Introduction to this compound

This compound is a first-generation antihistamine and anticholinergic agent.[1] It functions by competing with histamine for binding at H1-receptor sites on effector cells.[1][2] This action helps to reduce symptoms associated with allergic reactions, such as nasal congestion, runny nose, and sneezing.[1] this compound is typically available in combination with other drugs for the relief of symptoms associated with the common cold, hay fever, or other upper respiratory allergies.[1] It is commonly formulated as a hydrochloride salt, this compound hydrochloride, to improve its stability and solubility in aqueous solutions.

Quantitative Solubility Data

The solubility of a drug is a critical physicochemical property that influences its absorption, distribution, and overall bioavailability. The following tables summarize the available quantitative and qualitative solubility data for this compound and its hydrochloride salt in various solvents.

Table 1: Solubility of this compound

| Solvent | Solubility | Temperature | Reference |

| Water | 5.441 g/L | 37.5 °C | |

| Water | Moderate solubility | Not specified | |

| Water (Predicted) | 0.733 mg/mL | Not specified | |

| Methanol | Slightly soluble | Not specified | |

| DMSO | Slightly soluble | Not specified | |

| Organic Solvents | More soluble than in water | Not specified |

Note: this compound base appears as an oily liquid.

Table 2: Solubility of this compound Hydrochloride

| Solvent | Solubility | pH (2% aqueous solution) | Reference |

| Water | Very soluble | 5.0 - 6.0 | |

| Water | Water soluble | 5.1 - 5.7 | |

| Ethanol | Freely soluble (1:6) | Not specified | |

| Chloroform | Freely soluble (1:4) | Not specified | |

| Ether | Practically insoluble | Not specified | |

| Benzene | Practically insoluble | Not specified | |

| DMSO | Slightly soluble | Not specified |

Note: this compound hydrochloride is a white, crystalline powder with a faint odor.

Experimental Protocols for Solubility Determination

The determination of drug solubility is a fundamental aspect of pre-formulation studies. The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.

Shake-Flask Method for Thermodynamic Solubility

This method measures the equilibrium solubility of a compound in a specific solvent at a controlled temperature.

Principle: An excess amount of the solid drug is added to a known volume of the solvent. The mixture is then agitated until equilibrium is reached, meaning the solution is saturated and the concentration of the dissolved drug is constant. The concentration of the solute in the filtered solution is then determined by a suitable analytical method.

Detailed Methodology:

-

Preparation: Add an excess amount of this compound or this compound hydrochloride to a vial containing a precise volume of the desired solvent (e.g., water, ethanol, buffer solution of a specific pH). The excess solid should be visually apparent.

-

Equilibration: Seal the vials to prevent solvent evaporation. Place the vials in a constant temperature shaker bath (e.g., 25 °C or 37 °C) and agitate for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, cease agitation and allow the suspension to settle. Separate the undissolved solid from the saturated solution. This is commonly achieved by centrifugation followed by filtration through a non-adsorptive filter (e.g., 0.45 µm PTFE).

-

Quantification: Accurately dilute an aliquot of the clear, saturated filtrate with a suitable solvent. Analyze the concentration of this compound in the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or spectrofluorimetry.

-

Calculation: Calculate the original concentration in the saturated solution by accounting for the dilution factor. The result is reported as the equilibrium solubility, typically in units of mg/mL or g/L.

Caption: Workflow for the shake-flask solubility determination method.

Mechanism of Action and Signaling Pathway

This compound exerts its therapeutic effect by acting as an antagonist at the histamine H1 receptor.

Histamine H1 Receptor Signaling:

Histamine is a key mediator in allergic responses. When released from mast cells or basophils, it binds to H1 receptors located on various cells, including smooth muscle and endothelial cells. This binding activates a Gq/11 protein-coupled signaling cascade. The activated G-protein stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This cascade ultimately leads to the physiological effects of an allergic response, such as vasodilation, increased vascular permeability, and smooth muscle contraction.

This compound's Role:

This compound competitively and reversibly binds to the H1 receptor, preventing histamine from binding and activating the downstream signaling pathway. By blocking the receptor, this compound effectively inhibits the cellular responses to histamine, thereby alleviating the symptoms of allergy.

Caption: this compound antagonizes the histamine H1 receptor signaling pathway.

References

Spectroscopic Profile of Thonzylamine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of Thonzylamine, a first-generation antihistamine. The following sections detail its characteristics under various spectroscopic techniques, including Ultraviolet-Visible (UV-Vis) Spectroscopy, Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). This document is intended to serve as a valuable resource for researchers and professionals involved in the development, analysis, and quality control of pharmaceutical products containing this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Table 1: UV-Vis Spectroscopic Data for a this compound Reaction Product

| Analyte | Wavelength of Maximum Absorption (λmax) |

| Orange-yellow product of this compound hydrochloride with dicyclohexylcarbodiimide and dimethylbarbituric acid | 492 nm[1] |

Experimental Protocol: UV-Vis Spectrophotometry (Hypothetical)

This protocol outlines a general procedure for obtaining the UV-Vis spectrum of this compound hydrochloride.

Objective: To determine the wavelength of maximum absorption (λmax) of this compound hydrochloride in a suitable solvent.

Materials:

-

This compound hydrochloride reference standard

-

Methanol (spectroscopic grade)

-

Calibrated UV-Vis spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Standard Solution: Accurately weigh approximately 10 mg of this compound hydrochloride reference standard and dissolve it in 100 mL of methanol to obtain a stock solution of 100 µg/mL.

-

Working Standard Solution: Dilute 10 mL of the stock solution to 100 mL with methanol to get a working standard solution of 10 µg/mL.

-

Spectrophotometric Analysis:

-

Use methanol as the blank.

-

Record the UV absorption spectrum of the working standard solution from 200 to 400 nm.

-

Identify the wavelength of maximum absorbance (λmax).

-

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in a molecule. The FTIR spectrum of this compound hydrochloride exhibits characteristic absorption bands corresponding to its various structural features.

Table 2: Fourier-Transform Infrared (FTIR) Spectroscopy Data for this compound Hydrochloride

| Technique | Data Available |

| FTIR (KBr Wafer) | A reference spectrum is available, however a detailed peak list is not provided in the search results. |

Experimental Protocol: FTIR Spectroscopy

This protocol describes a standard method for acquiring an FTIR spectrum of a solid sample like this compound hydrochloride using the KBr pellet technique.

Objective: To obtain the FTIR spectrum of this compound hydrochloride to identify its characteristic functional groups.

Materials:

-

This compound hydrochloride reference standard

-

Potassium bromide (KBr), IR grade

-

Agate mortar and pestle

-

Pellet press

-

FTIR spectrometer

Procedure:

-

Sample Preparation (KBr Pellet):

-

Thoroughly dry the KBr powder to remove any moisture.

-

Grind 1-2 mg of this compound hydrochloride with approximately 200 mg of KBr in the agate mortar until a fine, homogeneous powder is obtained.

-

Transfer the mixture to the pellet press die.

-

Apply pressure to form a thin, transparent pellet.

-

-

Spectral Acquisition:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.

-

Process the spectrum to identify the wavenumbers of the absorption bands.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the detailed molecular structure of this compound. Both ¹H and ¹³C NMR provide valuable information about the chemical environment of the hydrogen and carbon atoms, respectively.

Table 3: ¹H NMR Spectroscopic Data for this compound Hydrochloride

| Nucleus | Instrument | Data Available |

| ¹H | Varian A-60D | A reference spectrum is available, but a detailed list of chemical shifts and coupling constants is not provided in the search results. |

Table 4: ¹³C NMR Spectroscopic Data for this compound

| Nucleus | Data Available |

| ¹³C | A reference spectrum is available for the free base, this compound, but a detailed list of chemical shifts is not provided in the search results. |

Experimental Protocol: NMR Spectroscopy

This protocol provides a general procedure for acquiring ¹H and ¹³C NMR spectra of this compound hydrochloride.

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound hydrochloride for structural elucidation.

Materials:

-

This compound hydrochloride reference standard

-

Deuterated solvent (e.g., Deuterium oxide - D₂O, or DMSO-d₆)

-

NMR tubes (5 mm diameter)

-

NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Sample Preparation:

-

Dissolve 5-10 mg of this compound hydrochloride in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Transfer the solution to an NMR tube.

-

-

¹H NMR Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire the ¹H NMR spectrum using appropriate parameters (e.g., number of scans, pulse sequence).

-

Process the raw data (Fourier transform, phase correction, baseline correction, and integration).

-

Reference the spectrum to the residual solvent peak or an internal standard.

-

-

¹³C NMR Acquisition:

-

Following ¹H NMR, switch the spectrometer to the ¹³C channel.

-

Acquire the ¹³C NMR spectrum, typically using a proton-decoupled pulse sequence.

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Process and reference the spectrum similarly to the ¹H spectrum.

-

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern.

Table 5: Mass Spectrometry Data for this compound

| Technique | Ionization Mode | Key Fragments (m/z) |

| GC-MS | Electron Ionization (EI) | 121.0 (base peak), 58.0, 72.0, 71.0, 215.0 |

Experimental Protocol: Mass Spectrometry (Hypothetical)

This protocol outlines a general method for the analysis of this compound by mass spectrometry.

Objective: To determine the mass-to-charge ratio of the molecular ion and characteristic fragment ions of this compound.

Materials:

-

This compound reference standard

-

Suitable solvent (e.g., methanol, acetonitrile)

-

Mass spectrometer (e.g., coupled with Gas Chromatography - GC-MS, or with a direct infusion source)

Procedure:

-

Sample Preparation:

-

Prepare a dilute solution of this compound in a volatile solvent.

-

-

Mass Spectrometric Analysis:

-

For GC-MS: Inject the sample into the GC, which separates the components before they enter the mass spectrometer. The mass spectrometer is operated in electron ionization (EI) mode.

-

For Direct Infusion: Infuse the sample solution directly into the mass spectrometer's ion source (e.g., electrospray ionization - ESI).

-

Acquire the mass spectrum over an appropriate mass range.

-

Analyze the spectrum to identify the molecular ion peak and the major fragment ions.

-

Signaling Pathways

Information regarding the specific signaling pathways of this compound is not available in the provided search results. As a first-generation H1 receptor antagonist, its primary mechanism of action is the competitive blockade of histamine H1 receptors.

Disclaimer: The experimental protocols provided are general guidelines and may require optimization based on the specific instrumentation and analytical requirements. The spectroscopic data presented is based on publicly available information and may not be exhaustive.

References

An In-depth Technical Guide on the Muscarinic Acetylcholine Receptor Binding Affinity of Thonzylamine

For: Researchers, Scientists, and Drug Development Professionals

Subject: A comprehensive analysis of Thonzylamine's interaction with muscarinic acetylcholine receptors, including binding affinity, experimental protocols, and associated signaling pathways.

Executive Summary

This compound is a first-generation antihistamine that primarily acts as an antagonist at histamine H1 receptors. In addition to its antihistaminergic effects, it is recognized for its anticholinergic (or parasympatholytic) properties, which are attributed to its interaction with muscarinic acetylcholine receptors (mAChRs).[1][2] This guide provides a detailed examination of the binding affinity of this compound for the five subtypes of muscarinic receptors (M1-M5). While direct quantitative binding studies for this compound are not extensively available in peer-reviewed literature, this document synthesizes the available information, presents data from structurally related first-generation antihistamines to provide context, details the experimental methodologies for determining such affinities, and visualizes the relevant signaling pathways.

Introduction to this compound and Muscarinic Receptors

This compound is an ethylenediamine derivative antihistamine used for the symptomatic relief of allergic conditions such as rhinitis.[1] Its therapeutic action is primarily mediated through the blockade of histamine H1 receptors. However, like many first-generation antihistamines, this compound exhibits off-target effects, including sedation and anticholinergic symptoms like dry mouth and blurred vision. These side effects are a direct consequence of its interaction with central and peripheral muscarinic acetylcholine receptors.[3][4]

Muscarinic acetylcholine receptors are G-protein coupled receptors (GPCRs) that mediate the effects of the neurotransmitter acetylcholine in the central and peripheral nervous systems. They are integral to a wide range of physiological functions, including smooth muscle contraction, heart rate regulation, and glandular secretions. There are five distinct subtypes of muscarinic receptors (M1-M5), each with a unique tissue distribution and signaling mechanism.

-

M1, M3, and M5 receptors typically couple to Gq/11 proteins, activating phospholipase C (PLC) and leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in an increase in intracellular calcium and the activation of protein kinase C (PKC).

-

M2 and M4 receptors primarily couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) and modulation of ion channels.

Understanding the binding affinity of this compound for each muscarinic receptor subtype is crucial for a comprehensive pharmacological profiling of the drug, predicting its side-effect profile, and guiding the development of more selective antihistamines.

Quantitative Binding Affinity Data

As of the latest literature review, specific quantitative binding affinity data (such as Kᵢ, IC₅₀, or pKᵢ values) for this compound at the five human muscarinic receptor subtypes (M1-M5) have not been published. DrugBank lists this compound as an antagonist for all five muscarinic receptor subtypes, but explicitly notes that no binding studies have been performed.

To provide a relevant framework for understanding the potential muscarinic receptor affinity of this compound, the following table summarizes the available data for other first-generation antihistamines with known anticholinergic properties. These compounds share structural similarities with this compound and their interaction with muscarinic receptors has been quantitatively assessed.

| Compound | Receptor Subtype | pA₂ | Kᵢ (nM) | Assay Type | Source |

| Diphenhydramine | M3 | 6.2 | - | Functional Assay (Inhibition of carbachol-induced contraction) | |

| Hydroxyzine | M3 | 4.8 | - | Functional Assay (Inhibition of carbachol-induced contraction) | |

| Promethazine | Muscarinic (non-selective) | - | 5.0 - 38 | Radioligand Binding Assay | |

| Cyproheptadine | Muscarinic (non-selective) | - | 5.0 - 38 | Radioligand Binding Assay | |

| Clemastine | Muscarinic (non-selective) | - | 5.0 - 38 | Radioligand Binding Assay |

Note: pA₂ is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. A higher pA₂ value indicates a higher antagonist potency. Kᵢ represents the inhibition constant and a lower Kᵢ value indicates a higher binding affinity.

Experimental Protocols

The determination of a compound's binding affinity for muscarinic receptors is typically achieved through in vitro radioligand binding assays. Below is a detailed methodology for a competitive binding assay, which is a standard procedure to determine the inhibitory constant (Kᵢ) of an unlabeled compound like this compound.

Competitive Radioligand Binding Assay

Objective: To determine the inhibitory constant (Kᵢ) of this compound for each of the five human muscarinic receptor subtypes (M1-M5) expressed in a stable cell line.

Materials:

-

Cell Lines: Chinese Hamster Ovary (CHO-K1) or Human Embryonic Kidney (HEK293) cells stably expressing individual human M1, M2, M3, M4, or M5 receptors.

-

Radioligand: [³H]-N-methylscopolamine ([³H]-NMS), a non-selective muscarinic antagonist.

-

Test Compound: this compound hydrochloride.

-

Reference Compound: Atropine (for determination of non-specific binding).

-

Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4.

-

Filtration Plates: 96-well filter plates with glass fiber filters.

-

Scintillation Cocktail.

-

Liquid Scintillation Counter.

Procedure:

-

Membrane Preparation:

-

Culture the specific receptor-expressing cells to a high density.

-

Harvest the cells and resuspend the cell pellet in ice-cold assay buffer.

-

Homogenize the cells using a Dounce or polytron homogenizer.

-

Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C to pellet the cell membranes.

-

Discard the supernatant and resuspend the membrane pellet in fresh assay buffer.

-

Determine the protein concentration of the membrane preparation using a standard method (e.g., Bradford or BCA assay).

-

-

Assay Setup:

-

In a 96-well microplate, add the following to each well in triplicate:

-

Assay Buffer

-

A fixed concentration of [³H]-NMS (typically at its Kₔ value).

-

A range of concentrations of this compound (e.g., 10⁻¹¹ to 10⁻⁴ M).

-

Membrane preparation (e.g., 20-50 µg of protein).

-

-

For Total Binding wells, omit the this compound.

-

For Non-specific Binding wells, add a high concentration of atropine (e.g., 1 µM) instead of this compound.

-

-

Incubation:

-